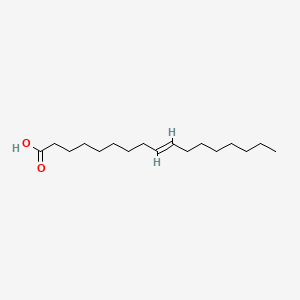

9E-heptadecenoic acid

Description

Structure

3D Structure

Properties

CAS No. |

76261-97-7 |

|---|---|

Molecular Formula |

C17H32O2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

(E)-heptadec-9-enoic acid |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8-9H,2-7,10-16H2,1H3,(H,18,19)/b9-8+ |

InChI Key |

QSBYPNXLFMSGKH-CMDGGOBGSA-N |

SMILES |

CCCCCCCC=CCCCCCCCC(=O)O |

Isomeric SMILES |

CCCCCCC/C=C/CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCC=CCCCCCCCC(=O)O |

melting_point |

14.5°C |

physical_description |

Liquid |

Origin of Product |

United States |

Occurrence and Distribution of 9e Heptadecenoic Acid in Biological Systems

Natural Sources and Ecological Distribution

9E-Heptadecenoic acid, a monounsaturated fatty acid, is found across various domains of life, from microorganisms to plants and animals. Its distribution in nature is influenced by specific biosynthetic pathways and ecological interactions.

Microbial Origin and Diversity

Microorganisms are significant producers of this compound, with its presence reported in various bacteria and fungi. The yeast-like fungus Pseudozyma flocculosa is a notable natural source, producing the cis-isomer, cis-9-heptadecenoic acid, which exhibits antifungal properties. nih.govfatplants.netatamanchemicals.comasm.org This compound is thought to disrupt the cell membranes of susceptible fungi. nih.govfatplants.netatamanchemicals.comasm.org

In the realm of biotechnology, the oleaginous yeast Yarrowia lipolytica has been genetically engineered to enhance the production of odd-chain fatty acids, with cis-9-heptadecenoic acid being a major product. mdpi.com This highlights the microbial potential for industrial-scale synthesis of this valuable fatty acid. Studies have also identified the presence of this compound in various actinomycetes, including marine-derived strains, suggesting a broad distribution within this bacterial phylum. nih.gov Furthermore, fatty acid methyl ester (FAME) profiling has indicated the presence of heptadecenoic acid in bacteria such as Enterococcus and Escherichia coli. ecmdb.ca The compound has also been reported in Streptomyces. nih.gov

Table 1: Selected Microorganisms Producing this compound

| Micoorganism | Compound Form | Key Findings |

| Yarrowia lipolytica (engineered) | cis-9-Heptadecenoic acid | Genetically modified to be a significant producer for potential industrial applications. mdpi.com |

| Pseudozyma flocculosa | cis-9-Heptadecenoic acid | Naturally produces the fatty acid as an antifungal agent. nih.govfatplants.netatamanchemicals.comasm.org |

| Marine-derived actinomycetes | cis-9-Heptadecenoic acid | Identified as a potential sustainable source for this compound. plantfadb.org |

| Streptomyces | cis-9-Heptadecenoic acid | Reported as a producer of this fatty acid. nih.gov |

| Enterococcus and Escherichia coli | Heptadecenoic acid | Presence suggested through fatty acid methyl ester profiling. ecmdb.ca |

Plant Sources and Variability

While not as abundant as other fatty acids like oleic or linoleic acid, this compound is present in the plant kingdom. Trace amounts of its cis-isomer have been detected in some varieties of olive oil and in the seed oil of the Portia tree (Thespesia populnea). atamankimya.comwikipedia.org It has also been reported in the Korean pine (Pinus koraiensis). nih.gov

Table 2: Presence of Heptadecenoic Acid Variants in Plant Species

| Plant Species | Tissue/Oil | Compound Form | Notable Findings |

| Olive (Olea europaea) | Oil | cis-9-Heptadecenoic acid | Found in trace amounts in some varieties. atamankimya.comwikipedia.org |

| Portia tree (Thespesia populnea) | Seed oil | cis-10-Heptadecenoic acid | Detected in minor amounts (<1%). atamankimya.comwikipedia.org |

| Korean pine (Pinus koraiensis) | Not specified | cis-9-Heptadecenoic acid | Reported to be present. nih.gov |

| Panax species | Not specified | Heptadecanoic acid | Content varies significantly among different species. nih.gov |

Animal Tissues and Bioaccumulation Patterns

In the animal kingdom, this compound is notably found in ruminants. It is a constituent of the body fat and milk fat of animals like sheep and musk oxen. medchemexpress.comcdnsciencepub.com For example, the back fat of the musk ox has been estimated to contain approximately 0.9% cis-9-heptadecenoic acid. cdnsciencepub.com Its presence in these animals is believed to result from the microbial activity in the rumen, where propionate (B1217596), a precursor for odd-chain fatty acids, is produced during digestion.

Beyond livestock, heptadecanoic acid and its unsaturated forms have been identified in a diverse range of animals where they can act as semiochemicals—chemicals involved in communication. For instance, heptadecanoic acid is found in the subcaudal gland secretions of the European badger (Meles meles) and the occipital gland secretions of male Bactrian camels (Camelus bactrianus), playing a role in mate selection. atamanchemicals.comwikipedia.org It is also a component of the lipids in the Portuguese man-of-war (Physalia physalis). atamanchemicals.com

Table 3: Occurrence of Heptadecenoic Acid in Animal Tissues

| Animal | Tissue/Secretion | Compound Form | Function/Note |

| Musk Ox (Ovibos moschatus) | Back fat | cis-9-Heptadecenoic acid | Estimated at 0.9% of total fatty acids. cdnsciencepub.com |

| Sheep (Ovis aries) | Ruminant fat | cis-9-Heptadecenoic acid | Found in trace amounts. wikipedia.org |

| European Badger (Meles meles) | Subcaudal gland secretions | Heptadecanoic acid | Functions as a pheromone. atamanchemicals.comwikipedia.org |

| Bactrian Camel (Camelus bactrianus) | Occipital gland secretions | Heptadecanoic acid | Functions as a pheromone in males. atamanchemicals.comwikipedia.org |

| Portuguese man-of-war (Physalia physalis) | Lipids | Heptadecanoic acid | A common constituent of its lipids. atamanchemicals.com |

Environmental Presence and Dynamics

The microbial and plant origins of this compound suggest its likely presence in various environmental compartments such as soil and water. Persistent organic pollutants can enter the food chain through soil, water, and pasture, accumulating in fat-rich products like dairy. mdpi.com As a fatty acid produced by soil microorganisms and plants, this compound is part of the complex mixture of organic compounds in these environments.

Analytical methods for studying soil lipids often use related compounds like heptadecanoic acid methyl ester as an internal standard, which implies that such fatty acids are expected components of soil lipid profiles. ethz.ch The degradation and transformation of this compound in the environment will be influenced by microbial activity and physicochemical conditions, contributing to the dynamic nature of soil and aquatic organic matter.

Subcellular Localization and Compartmentalization of this compound

Within the cell, this compound, like other fatty acids, is not uniformly distributed. Its localization is key to its function. General databases suggest that this compound can be found within the cell membrane, the cytoplasm, and in adiposomes (lipid storage droplets). foodb.ca

Research on the antifungal properties of cis-9-heptadecenoic acid produced by Pseudozyma flocculosa indicates that its primary mode of action involves partitioning into the fungal cell membrane. nih.govfatplants.netatamanchemicals.comasm.org This integration into the lipid bilayer is believed to increase membrane fluidity, leading to disruption of membrane proteins and ultimately cell death. nih.govfatplants.netatamanchemicals.com

More broadly, fatty acid metabolism is highly compartmentalized within eukaryotic cells. nih.gov Key processes such as fatty acid synthesis and desaturation occur in specific organelles like the endoplasmic reticulum and, in plant cells, the plastids. frontiersin.orgresearchgate.net Fatty acids are then incorporated into various complex lipids and distributed to different cellular membranes and compartments. nih.gov This compartmentalization allows for precise regulation of lipid signaling and metabolism. balsinde.org For example, the remodeling of phospholipid fatty acids within different cellular pools is crucial for generating specific signaling molecules during cellular responses like inflammation. balsinde.org While these general principles of fatty acid trafficking and compartmentalization are well-established, specific studies detailing the precise subcellular distribution of this compound are limited.

Temporal and Spatial Variation in this compound Abundance in Organisms

The amount and location of this compound within an organism are not static. They can vary over time and between different tissues and organs.

In plants, the fatty acid composition, including that of less common fatty acids, can differ significantly between species and even varieties. nih.govacs.org A study on Panax species demonstrated clear differences in their fatty acid profiles, which could be used for classification. nih.gov The distribution of fatty acid-derived compounds can also vary within a single plant. For example, in tomatoes, the concentration of oxidized linoleic acid derivatives, which are structurally related to this compound, was found to be highest in the peel and sarcocarp tissues compared to the gelatinous tissue. tandfonline.com

The abundance of fatty acids in organisms can also be influenced by developmental stage, environmental conditions, and diet. In plants, factors such as water availability and temperature can affect fatty acid accumulation and composition. frontiersin.orgresearchgate.net In seaweeds, lipid content and composition have been shown to vary depending on the species, geographical location, and season. mdpi.com Similarly, in animals, the fatty acid profile of tissues is influenced by diet, particularly in monogastric animals. iastatedigitalpress.com In ruminants, while the diet is a factor, the microbial synthesis in the rumen plays a crucial role in determining the odd-chain fatty acid content in their tissues. atamankimya.com

Biosynthesis and Elucidation of 9e Heptadecenoic Acid Pathways

Precursor Utilization and Initial Steps in Odd-Chain Fatty Acid Synthesis

The biosynthesis of odd-chain fatty acids (OCFAs), including the C17 backbone of heptadecenoic acid, diverges from the more common even-chain fatty acid synthesis at the initial priming step. While even-chain fatty acids are built from two-carbon acetyl-CoA units, OCFAs utilize a three-carbon primer: propionyl-CoA . wikipedia.orgresearchgate.net

The process begins with the condensation of propionyl-CoA with malonyl-CoA, a reaction that forms 3-oxovaleryl-ACP and sets the foundation for an odd-numbered carbon chain. nih.gov Subsequent cycles of elongation add two-carbon units to this initial five-carbon compound. nih.gov The availability of propionyl-CoA is often the limiting factor for OCFA synthesis. researchgate.netacs.org In many microorganisms, this precursor must be supplied externally, for instance as propionate (B1217596), to facilitate the production of odd-chain fatty acids. nih.gov However, various metabolic pathways can generate propionyl-CoA endogenously from other metabolites like glucose or specific amino acids. nih.govfrontiersin.org Engineered pathways in microorganisms such as Yarrowia lipolytica and Escherichia coli have been developed to enhance the internal supply of propionyl-CoA, thereby boosting the production of OCFAs. researchgate.netfrontiersin.org

Desaturase Systems Involved in 9E-Heptadecenoic Acid Formation

The introduction of a double bond into the saturated C17 fatty acid chain is accomplished by a class of enzymes known as fatty acid desaturases.

Identification and Characterization of Specific Desaturases

The key enzyme responsible for creating the double bond at the ninth carbon position is a Δ9-desaturase . nih.govwikipedia.org These enzymes are specific in that they count from the carboxyl end of the fatty acid to introduce a double bond between the 9th and 10th carbon atoms. nih.govwikipedia.org In the context of heptadecenoic acid, a Δ9-desaturase acts on margaric acid (heptadecanoic acid, C17:0) to produce heptadecenoic acid (C17:1).

Research in the oleaginous yeast Yarrowia lipolytica has shown that engineering the expression of its native Δ9-desaturase gene, YlOLE1, is a successful strategy for producing (Z)-9-heptadecenoic acid (also known as cis-9-heptadecenoic acid). mdpi.comresearchgate.net Similarly, studies on the cyanobacterium Synechocystis sp. PCC 6803 demonstrated that its Δ9-desaturase can effectively process C17 fatty acids. nih.gov In mammals, the well-characterized stearoyl-CoA desaturase-1 (SCD1) is the primary enzyme for creating monounsaturated fatty acids and is known to act on various saturated fatty acyl-CoAs, including those with 16, 17, and 18 carbons. wikipedia.orgwikipedia.org

| Enzyme | Gene Example | Organism Example | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Δ9-Desaturase | YlOLE1 | Yarrowia lipolytica | Heptadecanoyl-CoA (C17:0) | (Z)-9-Heptadecenoyl-CoA (C17:1) | mdpi.com, researchgate.net |

| Δ9-Desaturase | desC | Synechocystis sp. PCC 6803 | C17:0-lipid | C17:1Δ9-lipid | nih.gov |

| Stearoyl-CoA Desaturase-1 (SCD1) | SCD1 | Mammals | Saturated Acyl-CoAs (e.g., C17:0, C18:0) | Monounsaturated Acyl-CoAs (e.g., C17:1, C18:1) | wikipedia.org |

Enzymatic Mechanisms of Delta-9 Desaturation

Δ9-desaturases are non-heme, iron-containing enzymes typically located in the membrane of the endoplasmic reticulum. wikipedia.orggsartor.org The desaturation reaction is an oxidative process that requires molecular oxygen (O₂) and a flow of electrons from a donor, usually NADH. wikipedia.org This electron transport chain involves two other key proteins: cytochrome b5 and NAD(P)H-cytochrome b5 reductase .

The mechanism proceeds through a series of redox reactions. Electrons are transferred from NADH to the reductase, then to cytochrome b5, and finally to the di-iron center of the desaturase enzyme. wikipedia.org This activates the molecular oxygen, which then facilitates the abstraction of two hydrogen atoms from the C-9 and C-10 positions of the saturated fatty acyl-CoA substrate. wikipedia.orgwikipedia.org The result is the formation of a double bond, typically in the cis (or Z) configuration, and the release of two water molecules. wikipedia.orgnih.gov

Elongase Systems Contributing to Heptadecenoic Chain Length

The construction of the 17-carbon chain of heptadecanoic acid from shorter odd-chain precursors is carried out by fatty acid elongase systems. These multienzyme complexes sequentially add two-carbon units to a growing acyl-CoA chain.

Role of Specific Elongases in C17 Fatty Acid Synthesis

The synthesis of very-long-chain fatty acids involves a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids proteins (ELOVLs). springermedizin.de Each ELOVL enzyme exhibits specificity for substrates of particular chain lengths and saturation levels. cambridge.org

Research on human cells has identified the specific elongases responsible for synthesizing C17 fatty acids. Studies have shown that ELOVL6 is the primary enzyme that catalyzes the elongation of pentadecanoic acid (C15:0) to heptadecanoic acid (C17:0). cambridge.org In the same studies, ELOVL7 showed only moderate activity for this conversion, while ELOVL1 and ELOVL3 displayed no significant activity. cambridge.org The preceding step, the elongation of tridecanoic acid (C13:0) to pentadecanoic acid (C15:0), is also predominantly carried out by ELOVL6. cambridge.org This highlights the central role of ELOVL6 in the synthesis of the C17 backbone required for this compound.

| Elongation Step | Primary Elongase | Relative Activity (%) | Reference |

|---|---|---|---|

| n-13:0 → n-15:0 | ELOVL6 | ~131% | cambridge.org |

| ELOVL1 | No significant gain | ||

| ELOVL3 | No significant gain | ||

| ELOVL7 | No significant gain | ||

| n-15:0 → n-17:0 | ELOVL6 | ~130% | cambridge.org |

| ELOVL7 | ~114% | ||

| ELOVL1 | No significant gain | ||

| ELOVL3 | Activity lower than control |

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels to meet cellular needs and respond to external conditions. Key control points include precursor availability and the expression of the involved enzymes.

Enzyme Expression: The expression of both elongase and desaturase genes is subject to transcriptional regulation. This regulation can be influenced by diet, developmental stage, and hormonal signals. oup.complos.org For example, studies in Atlantic salmon have shown that the concentration of dietary fatty acids like oleic acid can upregulate the expression of elongase and desaturase genes involved in polyunsaturated fatty acid synthesis. plos.org

Fermentation Conditions: In microbial production systems, such as in the yeast Yarrowia lipolytica, the synthesis of (Z)-9-heptadecenoic acid is heavily influenced by the culture conditions. mdpi.com Optimizing the ratios of carbon sources (like sucrose (B13894) and glycerol), nitrogen sources, and the concentration of precursors (like sodium propionate) is crucial for maximizing both cell growth and the specific production of C17:1. mdpi.com Nitrogen limitation, for instance, is a common strategy to induce lipid accumulation in oleaginous yeasts. mdpi.com

Transcriptional and Translational Control Mechanisms

The synthesis of fatty acids, including this compound, is a highly regulated process controlled at both the transcriptional and translational levels to maintain lipid homeostasis.

Transcriptional Control: The expression of genes encoding the necessary biosynthetic enzymes is governed by a network of transcription factors. numberanalytics.com These proteins bind to specific DNA sequences to either activate or repress gene expression in response to cellular needs and external signals. numberanalytics.commdpi.com

SREBPs (Sterol Regulatory Element-Binding Proteins): In mammals, SREBPs, particularly SREBP-1c, are master regulators of lipogenesis. numberanalytics.commdpi.com When cellular energy levels are high, SREBPs are activated and move to the nucleus to upregulate the expression of key lipogenic genes, including acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). numberanalytics.comfrontiersin.org

ChREBP (Carbohydrate-Responsive Element-Binding Protein): This transcription factor is activated by high glucose concentrations and works to increase the expression of genes involved in fatty acid synthesis. frontiersin.org

PPARs (Peroxisome Proliferator-Activated Receptors): These nuclear receptors, particularly PPARα and PPARγ, play a dual role. PPARα is a primary regulator of fatty acid oxidation, while PPARγ is involved in adipogenesis and lipid storage. numberanalytics.commdpi.com Their activity is modulated by the presence of fatty acids and their derivatives. numberanalytics.com

WRI1 (WRINKLED1): In plants, WRI1 is considered a master transcriptional regulator of oil biosynthesis. mdpi.com It directly targets and activates numerous genes involved in glycolysis and fatty acid synthesis. mdpi.com

Bacterial Regulators: In bacteria like Mycobacterium, the transcriptional regulator FasR controls the expression of the fas (fatty acid synthase) operon. nih.gov The binding of long-chain acyl-CoAs modulates FasR's affinity for DNA, thus regulating fatty acid production. nih.gov In Bacillus subtilis, the DesK-DesR two-component system regulates the expression of desaturase genes in response to temperature changes. wikipedia.org

Translational Control: While transcriptional control is a major regulatory point, translational efficiency also plays a role. Studies on rat liver FAS have shown that the levels of FAS mRNA and the FAS protein are not always parallel, suggesting that the rate at which mRNA is translated into protein can be adjusted. nih.gov For instance, after an initial induction phase where mRNA and protein levels rise together, the mRNA concentration might decrease while the protein amount continues to increase, indicating a change in translational efficiency or protein stability. nih.gov Furthermore, increased stability of FAS mRNA has been implicated in the overexpression of the enzyme in certain cancer cells, highlighting a post-transcriptional mechanism that enhances protein production. iiarjournals.org

Table 1: Key Transcription Factors in Fatty Acid Biosynthesis

| Transcription Factor | Organism(s) | Function | Key Target Genes |

|---|---|---|---|

| SREBP-1c | Mammals | Activates lipogenesis in response to insulin (B600854) and high energy status. mdpi.comfrontiersin.org | ACC, FAS numberanalytics.com |

| ChREBP | Mammals | Activates lipogenesis in response to high glucose. frontiersin.org | ACC, FAS frontiersin.org |

| PPARs | Mammals | Regulates fatty acid oxidation (PPARα) and storage (PPARγ). numberanalytics.commdpi.com | CPT1, ACAD numberanalytics.com |

| WRI1 | Plants | Master regulator of oil biosynthesis during seed development. mdpi.com | Glycolysis and fatty acid synthesis genes. mdpi.com |

| FasR | Mycobacterium | Transcriptional activator of fatty acid and mycolic acid biosynthesis. nih.gov | fas-acpS operon nih.gov |

| DesR | Bacillus subtilis | Transcriptional regulator of desaturase gene expression. wikipedia.org | des gene wikipedia.org |

Post-Translational Modifications of Biosynthetic Enzymes

After protein synthesis, the activity of biosynthetic enzymes is further fine-tuned by post-translational modifications (PTMs). wikipedia.org These covalent modifications can rapidly alter an enzyme's function, localization, or stability, allowing for immediate responses to metabolic changes. nih.govthermofisher.com

Phosphorylation: This is a common PTM for regulating fatty acid metabolism. thermofisher.com For example, AMP-activated protein kinase (AMPK), a sensor of low cellular energy, phosphorylates and inhibits Acetyl-CoA Carboxylase (ACC), the enzyme catalyzing the rate-limiting step in fatty acid synthesis. frontiersin.org This action effectively shuts down lipid synthesis when energy is scarce. Conversely, dephosphorylation can activate enzymes. In some studies, dephosphorylation of FAS has been shown to cause a significant increase in its activity. nih.gov

Acetylation: Lysine (B10760008) acetylation is an emerging PTM in the regulation of metabolic enzymes. sdbonline.org In Drosophila, the acetylation of a specific lysine residue on Fatty Acid Synthase (FASN) is significantly upregulated during periods of hyperactive lipogenesis, suggesting it plays a role in activating the enzyme without changing the total amount of protein present. sdbonline.org

Other Modifications: Other PTMs include the attachment of lipid molecules (lipidation), which can target a protein to a membrane, and proteolytic cleavage, where a precursor protein (propeptide) is cut to yield a mature, active form. wikipedia.org

Table 2: Post-Translational Modifications of Key Biosynthetic Enzymes

| Modification | Target Enzyme | Effect on Activity | Mediating Enzyme (Example) |

|---|---|---|---|

| Phosphorylation | Acetyl-CoA Carboxylase (ACC) | Inhibition numberanalytics.comfrontiersin.org | AMP-activated protein kinase (AMPK) frontiersin.org |

| Dephosphorylation | Fatty Acid Synthase (FAS) | Activation nih.gov | Protein Phosphatases nih.gov |

| Acetylation | Fatty Acid Synthase (FASN) | Activation sdbonline.org | Acetyltransferases |

Environmental and Nutritional Influences on Biosynthesis

The production of this compound is not solely determined by internal genetic and enzymatic controls; it is also significantly influenced by external environmental and nutritional factors.

Nutritional Factors: The availability of precursors is fundamental. The synthesis of odd-chain fatty acids like C17:1 requires a supply of propionyl-CoA. wikipedia.org In ruminant animals, this is readily available from the microbial fermentation of carbohydrates in the rumen. nih.gov In other organisms, it can be derived from the metabolism of certain amino acids or provided exogenously. nih.gov Studies on the yeast Yarrowia lipolytica demonstrate that supplementing the growth medium with sodium propionate is essential for OCFA synthesis, directly increasing the proportion of C17:1 produced. mdpi.com Conversely, the dietary fat content can influence synthesis; high-fat diets tend to suppress de novo fatty acid synthesis, while low-fat, high-carbohydrate diets stimulate it. jci.orgmdpi.com The type of fat also matters; diets rich in n-3 polyunsaturated fatty acids have been shown to decrease C17:0 concentrations, possibly by downregulating the expression of biosynthetic genes. mdpi.com

Environmental Factors: Temperature is a well-known environmental factor that affects fatty acid composition, particularly the degree of unsaturation. frontiersin.org In organisms like Bacillus, a decrease in temperature leads to the upregulation of desaturase enzymes to increase membrane fluidity. wikipedia.org While specific data on this compound is limited, it is plausible that temperature shifts could influence the activity of the desaturase responsible for its formation. Other factors such as the aquatic environment (freshwater vs. marine) can also influence the essential fatty acid requirements and biosynthetic capabilities of organisms. wiley.com

| High n-3 PUFA Diet | Animal Model | Decreased circulating C17:0 levels, suggesting reduced endogenous synthesis. mdpi.com | mdpi.com |

Comparative Biosynthesis of this compound Across Diverse Organisms

While the core biochemical steps of fatty acid synthesis are conserved, the prevalence, regulation, and specific pathways for producing this compound vary significantly across the biological kingdoms.

Ruminant Animals: These animals are a major natural source of odd-chain fatty acids, including C17:1. medchemexpress.com Microorganisms in the rumen ferment dietary fiber into short-chain fatty acids, including large amounts of propionate. This propionate is absorbed and serves as the primary precursor for the de novo synthesis of OCFAs in the animal's tissues. nih.gov

Non-Ruminant Animals and Humans: In non-ruminants, endogenous synthesis of OCFAs occurs at much lower levels. nih.gov The necessary propionyl-CoA is primarily derived from the catabolism of branched-chain amino acids (valine, isoleucine) and gut microbial activity. nih.govnih.gov Therefore, circulating levels of C17 fatty acids are influenced by both diet (e.g., consumption of dairy and ruminant meat) and endogenous production. nih.govnih.gov

Yeast and Fungi: Oleaginous yeasts like Yarrowia lipolytica are capable of producing OCFAs but typically in very small amounts. nih.gov However, their biosynthetic machinery can be exploited. By providing propionate as a precursor and through genetic engineering, these microorganisms can be turned into efficient cell factories for C17:1 production. mdpi.commdpi.comfrontiersin.org

Bacteria: Bacteria exhibit diverse fatty acid profiles. Some species naturally produce OCFAs. The synthesis pathway uses propionyl-CoA as a primer, similar to other organisms, but the regulatory systems, such as the FasR system in Mycobacterium, are specific. nih.govwikipedia.org

Plants: Most plants produce very low levels of OCFAs. Their fatty acid synthesis is primarily geared towards even-chain fatty acids like palmitic (C16:0) and oleic (C18:1) acid. mdpi.com However, the enzymatic machinery for elongation and desaturation exists, presenting opportunities for metabolic engineering.

Biotechnological Approaches for Biosynthesis Optimization (for research purposes)

The unique properties and potential applications of this compound have driven research into optimizing its production using biotechnological methods, primarily through the metabolic engineering of microorganisms. frontiersin.org The oleaginous yeast Yarrowia lipolytica has emerged as a particularly promising host due to its ability to accumulate high levels of lipids and its amenability to genetic modification. nih.govmdpi.com

Key strategies for optimizing biosynthesis include:

Precursor Supply Enhancement: The primary limiting factor for OCFA synthesis is often the availability of the propionyl-CoA precursor.

Exogenous Feeding: The simplest approach is to supplement the fermentation medium with propionate. mdpi.com Researchers have optimized the concentrations of propionate and acetate (B1210297) (the precursor for malonyl-CoA) to maximize the yield of C17:1 while minimizing the toxic effects of high propionate levels. mdpi.commdpi.com

Engineering Endogenous Pathways: A more advanced strategy involves engineering the host to produce its own propionyl-CoA from a common carbon source like glucose. This can be achieved by overexpressing genes in pathways that lead to propionyl-CoA, such as the threonine biosynthesis pathway which produces α-ketobutyrate, a direct precursor to propionyl-CoA. frontiersin.org

Overexpression of Key Biosynthetic Genes: Increasing the expression of enzymes that pull metabolic flux towards the desired product can significantly boost yields.

Desaturases: Overexpressing the gene for Δ9-desaturase (which introduces the double bond) can enhance the conversion of the saturated precursor (heptadecanoic acid, C17:0) to heptadecenoic acid (C17:1). mdpi.com

Blocking Competing Pathways: To channel more carbon into the desired product, competing metabolic pathways can be downregulated or knocked out. For instance, reducing the flux towards even-chain fatty acid synthesis could theoretically increase the availability of elongation enzymes for OCFA production.

Table 4: Biotechnological Strategies for Optimizing cis-9-Heptadecenoic Acid (C17:1) Production in Yarrowia lipolytica

| Strategy | Genetic Modification / Condition | Result | Reference |

|---|---|---|---|

| Precursor Optimization | Optimized concentrations of sucrose, glycerol (B35011), acetate, and propionate in the medium. | Achieved C17:1 content of 34.7% of total fatty acids, yielding 0.82 g/L of C17:1. mdpi.com | mdpi.com |

| Precursor Optimization | Reduced sodium propionate (to 2.23 g/L) and sodium acetate (to 17.48 g/L) to lower toxicity and improve efficiency. | Achieved C17:1 content of 45.56% of total fatty acids. mdpi.com | mdpi.com |

| Pathway Engineering | Engineered a synthetic pathway to produce propionyl-CoA from glucose in an obese yeast strain. | Increased total OCFA production by 7.2-fold compared to the control. frontiersin.org | frontiersin.org |

| Gene Overexpression | Overexpression of Δ9 fatty acid desaturase (YlOLE1) and diacylglycerol O-acyltransferase 2 (YlDGA2). | Significantly increased the proportion of OCFAs, mainly C17:1. mdpi.com | mdpi.com |

Metabolism and Fate of 9e Heptadecenoic Acid in Biological Systems

Integration into Complex Lipids

Once introduced into biological systems, 9E-heptadecenoic acid, a monounsaturated odd-chain fatty acid, does not typically remain as a free fatty acid. Instead, it is actively incorporated into more complex lipid structures, becoming an integral component of cellular membranes and energy storage molecules. This integration is crucial for maintaining cellular function and energy homeostasis.

Esterification into Triacylglycerols and Phospholipids (B1166683)

A primary fate of this compound is its esterification into triacylglycerols (TAGs) and phospholipids. wikipedia.orgnih.gov TAGs serve as the main form of energy storage in many organisms. nih.gov The process involves the attachment of the fatty acid to a glycerol (B35011) backbone. wikipedia.org Studies have shown that odd-chain fatty acids, including heptadecanoic acid, can be incorporated into skeletal muscle triacylglycerols. nih.gov

Phospholipids are fundamental structural components of all cellular membranes. wikipedia.orgnih.gov The incorporation of this compound into phospholipids can influence membrane fluidity and the function of membrane-bound proteins. Research has indicated that odd-chain fatty acids can be found in phospholipids of various tissues, including skeletal muscle. nih.gov The process of incorporating fatty acids into phospholipids involves their activation to acyl-CoA thioesters. agrilife.org

Table 1: Incorporation of Heptadecanoic Acid into Lipid Fractions

| Lipid Fraction | Biological Significance | Reference |

|---|---|---|

| Triacylglycerols | Energy storage | wikipedia.orgnih.gov |

| Phospholipids | Structural component of cell membranes | wikipedia.orgnih.gov |

Incorporation into Sphingolipids and Glycolipids

Beyond triacylglycerols and phospholipids, this compound can also be integrated into sphingolipids and glycolipids. Sphingolipids are a class of lipids containing a backbone of sphingoid bases. mdpi.com They are particularly abundant in the nervous system and play roles in signal transduction and cell recognition. mdpi.comresearchgate.net The synthesis of sphingolipids involves the acylation of a sphingoid base with a fatty acyl-CoA. mdpi.com While less common than even-chain fatty acids, odd-chain fatty acids can be incorporated into these complex lipids. nih.gov For instance, studies have detected the incorporation of odd-chain fatty acids into ceramides (B1148491) and sphingomyelin. nih.gov

Glycolipids, which are lipids with a carbohydrate attached, are also key components of cell membranes and are involved in cell-cell interactions. thermofisher.com The fatty acid component of glycolipids can be variable, and the inclusion of this compound is possible, contributing to the diversity and function of these molecules on the cell surface.

Beta-Oxidation Pathways and Energy Metabolism

This compound, as an odd-chain unsaturated fatty acid, undergoes beta-oxidation to generate energy. aocs.orgwikipedia.org This catabolic process occurs in both peroxisomes and mitochondria, with specific enzymes required to handle its unique structure. aocs.orgnih.gov

Enzymes Involved in Peroxisomal Beta-Oxidation

Peroxisomes are organelles that play a crucial role in the breakdown of very-long-chain fatty acids and other specific lipid molecules. nih.govoup.com The beta-oxidation of fatty acids in peroxisomes involves a set of enzymes distinct from those in mitochondria. aocs.orgnih.gov The initial step is catalyzed by an acyl-CoA oxidase, which introduces a double bond and produces hydrogen peroxide (H2O2). aocs.org For unsaturated fatty acids like this compound, with its double bond at an odd-numbered carbon, auxiliary enzymes are required. nih.gov The degradation of fatty acids with a cis double bond on an even-numbered carbon (relative to the carboxyl end) requires either a reductase-isomerase pathway or an epimerase pathway. nih.govlabclinics.com

Key enzymes in peroxisomal beta-oxidation include:

Acyl-CoA Oxidases: Catalyze the first dehydrogenation step. aocs.orgmdpi.com

L-Bifunctional Protein (L-PBE) / Multifunctional Protein (MFP-1): Possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. mdpi.com

3-Ketoacyl-CoA Thiolases: Catalyze the final thiolytic cleavage. mdpi.com

Auxiliary Enzymes: Such as 2,4-dienoyl-CoA reductase and Δ3,Δ2-enoyl-CoA isomerase, are necessary for the breakdown of unsaturated fatty acids. nih.gov

Mitochondrial Beta-Oxidation of this compound

Mitochondria are the primary sites of energy production in the cell, and they efficiently oxidize fatty acids to produce ATP. reactome.orgnih.gov The beta-oxidation of this compound in mitochondria follows a pathway similar to that of saturated fatty acids but requires additional enzymes to handle the double bond. reactome.org

The process begins with the activation of the fatty acid to its acyl-CoA derivative. mdpi.com This is then transported into the mitochondrial matrix. reactome.orgmdpi.com The core mitochondrial beta-oxidation spiral consists of four key reactions catalyzed by:

Acyl-CoA Dehydrogenases: Introduce a trans-double bond between the alpha and beta carbons. Different isoforms exist with specificity for various chain lengths. nih.govmdpi.com

Enoyl-CoA Hydratase: Hydrates the double bond. aocs.org

Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group. aocs.org

Ketoacyl-CoA Thiolase: Cleaves the molecule to release acetyl-CoA and a shortened acyl-CoA. aocs.org

Because this compound is an odd-chain fatty acid, the final round of beta-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. aocs.org Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle. aocs.org

Table 2: Comparison of Peroxisomal and Mitochondrial Beta-Oxidation

| Feature | Peroxisomal Beta-Oxidation | Mitochondrial Beta-Oxidation | Reference |

|---|---|---|---|

| Location | Peroxisomes | Mitochondria | nih.govreactome.org |

| First Enzyme | Acyl-CoA Oxidase | Acyl-CoA Dehydrogenase | aocs.org |

| Energy Production | Less efficient, produces H2O2 | Highly efficient, produces FADH2 and NADH for ATP synthesis | aocs.org |

| Substrate Preference | Very-long-chain fatty acids, branched fatty acids | Long, medium, and short-chain fatty acids | nih.govmdpi.com |

| End Products | Acetyl-CoA, shortened acyl-CoAs | Acetyl-CoA (and propionyl-CoA for odd-chain fatty acids) | aocs.orgmdpi.com |

Elongation and Desaturation of this compound Metabolites

In addition to being catabolized for energy, this compound and its metabolites can be modified through elongation and desaturation reactions. dss.go.th These processes contribute to the diversity of fatty acids within the cell. Elongation involves the addition of two-carbon units to the fatty acid chain, a process that primarily occurs in the endoplasmic reticulum. wikipedia.org For example, heptadecanoic acid (17:0) can be elongated to stearic acid (18:0). dss.go.th

Desaturation is the introduction of double bonds into the fatty acid chain, catalyzed by enzymes called desaturases. agrilife.orgdss.go.th These enzymes exhibit specificity for the position of the new double bond. For instance, a Δ9-desaturase introduces a double bond at the ninth carbon atom from the carboxyl end. dss.go.th Some microorganisms have been shown to convert heptadecanoic acid (17:0) to cis-9-heptadecenoic acid (c9-17:1) and further to cis-9,cis-12-heptadecadienoic acid (c9,c12-17:2) through the actions of Δ9 and Δ12 desaturases, respectively. dss.go.th These modifications can alter the physical properties and biological functions of the fatty acids and the complex lipids into which they are incorporated.

Formation of Longer-Chain Odd-Numbered Fatty Acids

The biosynthesis of fatty acids typically involves the sequential addition of two-carbon units. In the case of odd-chain fatty acids, propionyl-CoA, a three-carbon molecule, serves as the primer instead of acetyl-CoA. nih.govwikipedia.org This initiates the synthesis of odd-numbered fatty acid chains. For instance, in the oleaginous yeast Yarrowia lipolytica, the synthesis of odd-chain fatty acids begins with the condensation of propionyl-CoA and malonyl-CoA. nih.gov

The elongation of existing fatty acid chains occurs in the endoplasmic reticulum and is catalyzed by a family of enzymes known as elongases (ELOVL). cambridge.orgcambridge.org Studies in human cells have shown that specific elongases have activity towards odd-chain saturated fatty acids. ELOVL6 is the primary enzyme responsible for the elongation of tridecanoic acid (13:0) to pentadecanoic acid (15:0) and pentadecanoic acid to heptadecanoic acid (17:0). cambridge.orgcambridge.org ELOVL7 also demonstrates some activity in converting pentadecanoic acid to heptadecanoic acid. cambridge.orgcambridge.org It is plausible that this compound can be similarly elongated, adding two-carbon units to form longer-chain odd-numbered monounsaturated fatty acids.

| Enzyme | Substrate(s) | Product(s) | Cellular Location |

| Fatty Acid Synthase (FAS) | Propionyl-CoA, Malonyl-CoA | Odd-chain fatty acids | Cytosol |

| ELOVL6 | 13:0, 15:0 | 15:0, 17:0 | Endoplasmic Reticulum |

| ELOVL7 | 15:0 | 17:0 | Endoplasmic Reticulum |

Further Desaturation to Polyunsaturated Odd-Chain Fatty Acids

Following elongation, fatty acids can undergo desaturation, a process that introduces double bonds into the acyl chain, catalyzed by desaturase enzymes. This process is not limited to even-chain fatty acids. Research has demonstrated that C19 odd-chain polyunsaturated fatty acids can be metabolized into C21 and C23 polyunsaturated fatty acids in rat liver cells. nih.govoup.com This indicates the existence of pathways for the further desaturation of elongated odd-chain fatty acids.

Desaturase enzymes, such as stearoyl-CoA desaturase (SCD), FADS2 (delta-6 desaturase), and FADS1 (delta-5 desaturase), play crucial roles in creating unsaturated fatty acids. nih.govtandfonline.com For example, SCD1 is responsible for introducing a double bond at the delta-9 position of saturated fatty acids. nih.gov Deep profiling of fatty acids in a macrophage cell line revealed that FADS2 can introduce a double bond at the n-11 position in odd-chain monounsaturated fatty acids. nih.gov These findings suggest that this compound, after elongation, could serve as a substrate for these desaturases, leading to the formation of novel odd-chain polyunsaturated fatty acids.

Oxidative Metabolism and Specialized Lipid Mediator Formation (in non-human systems)

In non-human systems, the metabolism of odd-chain fatty acids has been a subject of interest. In the oleaginous yeast Yarrowia lipolytica, engineered strains can produce significant amounts of cis-9-heptadecenoic acid. mdpi.com The metabolism of fatty acids in this yeast involves both synthesis and degradation pathways to generate energy and cellular components. mdpi.com

In rat liver cells, exogenous C19 odd-chain polyunsaturated fatty acids are converted to longer-chain polyunsaturated fatty acids. nih.govoup.comtandfonline.comresearchgate.net This metabolic capability highlights the integration of odd-chain fatty acids into the general lipid metabolism of these cells. The study also identified that certain compounds, like curcumin (B1669340) and gallic acid, can inhibit the desaturation of these fatty acids, indicating a potential for pharmacological modulation of these pathways. nih.govoup.comtandfonline.comresearchgate.net

Regulation of this compound Metabolic Flux

The flow of metabolites through a metabolic pathway, known as metabolic flux, is tightly regulated to maintain cellular homeostasis. The regulation of fatty acid metabolism is complex, involving substrate availability, allosteric regulation of enzymes, and transcriptional control of gene expression. oup.comphysiology.org

Biological Roles and Mechanistic Insights of 9e Heptadecenoic Acid

Modulation of Cellular Membrane Dynamics and Function

The structure and fluidity of the cellular membrane are critical for its function, influencing everything from signal transduction to transport of molecules. Fatty acids, as fundamental components of membrane phospholipids (B1166683), play a direct role in determining these properties.

The incorporation of different fatty acids into the phospholipid bilayer significantly impacts membrane fluidity. aklectures.comlaminarpharma.com The length of the fatty acid tail and its degree of unsaturation are key determinants. aklectures.com Longer chains increase intermolecular interactions, leading to a more rigid membrane, while the presence of double bonds introduces kinks that disrupt tight packing, thereby increasing fluidity. aklectures.com As a monounsaturated fatty acid, 9E-heptadecenoic acid, when incorporated into membrane phospholipids, is expected to increase membrane fluidity compared to its saturated counterpart, heptadecanoic acid. This is because the trans double bond, while not creating as dramatic a kink as a cis bond, still disrupts the highly ordered, tightly packed structure of saturated acyl chains. aklectures.com

This alteration of membrane fluidity extends to the organization of specialized microdomains known as lipid rafts. These are small, dynamic, and heterogeneous domains enriched in cholesterol, sphingolipids, and specific proteins. wikipedia.orgmdpi.com They serve as platforms for organizing signaling molecules, thereby facilitating efficient signal transduction. wikipedia.org The introduction of unsaturated fatty acids into the membrane can perturb the composition and stability of these rafts. nih.gov For instance, the incorporation of polyunsaturated fatty acids has been shown to alter the lateral organization of lipid rafts, sometimes leading to the displacement of cholesterol and the mislocalization of raft-associated proteins. nih.gov While specific studies on this compound are limited, its nature as an unsaturated fatty acid suggests it could similarly influence the lipid composition and organization of these critical microdomains.

The function of many integral and peripheral membrane proteins is intimately linked to the physical state of the surrounding lipid bilayer. laminarpharma.comfrontiersin.org Changes in membrane fluidity and lipid raft integrity, as modulated by fatty acids, can therefore have profound effects on protein activity and localization. laminarpharma.commdpi.com Increased membrane fluidity can alter the conformational state of membrane proteins, affecting their enzymatic or transport activity. nih.gov For example, studies on neuroblastoma cells showed that supplementation with unsaturated fatty acids like oleic and linoleic acid increased lipid mobility and altered cation permeability by affecting both Na+ and K+ transport. nih.gov

Furthermore, since lipid rafts act as organizing centers for signaling complexes, their disruption can lead to the dissociation of these complexes and the redistribution of proteins to other membrane regions. wikipedia.orgnih.gov This mislocalization can effectively terminate or alter signaling cascades that are dependent on the close proximity of interacting proteins within the raft. nih.gov The activity of various receptors, channels, and enzymes is known to be associated with lipid rafts, and their function is susceptible to changes in raft integrity. mdpi.commdpi.com Therefore, by modulating membrane fluidity and raft organization, this compound has the potential to indirectly regulate the activity and spatial distribution of a wide array of membrane-associated proteins.

Role in Cellular Signaling Pathways

Beyond its structural role in membranes, this compound can participate directly in cellular signaling, acting as a signaling molecule itself or influencing key signaling cascades through its metabolites or effects on membrane-bound receptors.

Fatty acids are a recognized class of ligands for several G-protein coupled receptors (GPCRs) and nuclear receptors. mdpi.comnih.govmpi-hlr.de GPCRs are the largest family of cell surface receptors and are crucial for translating extracellular stimuli into intracellular responses. wikipedia.org Several GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), are specifically activated by medium- and long-chain fatty acids, playing roles in metabolism and inflammation. mdpi.com For instance, GPR120 is activated by various fatty acids, including omega-3 fatty acids, to mediate anti-inflammatory and insulin-sensitizing effects. mdpi.com

Nuclear receptors are ligand-activated transcription factors that regulate gene expression in response to small lipophilic molecules. nih.govfrontiersin.org The peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs) are key examples of nuclear receptors that bind fatty acids and their derivatives. nih.govpsu.edu In non-human models, such as the nematode C. elegans, the nuclear hormone receptor NHR-49, which is functionally related to mammalian PPARα and HNF4α, is a key regulator of fatty acid metabolism and stress resistance. frontiersin.org Given that various fatty acids serve as ligands for these receptors, it is plausible that this compound or its derivatives could interact with and modulate the activity of specific GPCRs or nuclear receptors, thereby initiating downstream signaling events.

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is common in various diseases, including cancer. Research on the saturated odd-chain fatty acid, heptadecanoic acid (C17:0), has demonstrated its ability to modulate this pathway in cancer cell lines.

In studies on non-small-cell lung cancer (NSCLC) cells (PC-9 and PC-9/GR), heptadecanoic acid was found to significantly inhibit cell proliferation and migration while promoting apoptosis. nih.govresearchgate.net Mechanistic analysis revealed that these effects were associated with the suppression of the PI3K/Akt signaling pathway. nih.govfrontiersin.org Similar inhibitory effects on the PI3K/Akt/mTOR pathway were observed in pancreatic cancer cell lines. researchgate.net While these studies focus on the saturated C17:0, it is noteworthy that the administration of C17:0 to NSCLC cells led to an accumulation of cis-10-heptadecenoic acid, an isomer of this compound. nih.gov This suggests a potential metabolic relationship and that the observed biological activities could be mediated, at least in part, by its monounsaturated counterpart.

| Cell Line | Compound | Observed Effect | Signaling Pathway Implication | Reference |

|---|---|---|---|---|

| PC-9 (NSCLC) | Heptadecanoic Acid (C17:0) | Inhibited proliferation and migration, promoted apoptosis | Suppression of PI3K/Akt pathway | nih.gov |

| PC-9/GR (Gefitinib-Resistant NSCLC) | Heptadecanoic Acid (C17:0) | Inhibited proliferation and migration, promoted apoptosis | Suppression of PI3K/Akt pathway | nih.gov |

| Pancreatic Cancer Cells | Heptadecanoic Acid (C17:0) | Anti-proliferative properties | Suppression of PI3K-AKT-mTOR pathway | researchgate.net |

Impact on Gene Expression and Transcriptional Regulation

The ability of fatty acids to influence gene expression is a key mechanism for long-term regulation of cellular homeostasis, particularly in metabolism. mdpi.com This regulation is often achieved through the activation of ligand-dependent transcription factors, most notably nuclear receptors. mdpi.comnih.gov

As mentioned, nuclear receptors like PPARs are activated by fatty acids and their derivatives. frontiersin.org Upon activation, these receptors typically form heterodimers with RXR and bind to specific DNA sequences, known as peroxisome proliferator response elements (PPREs), in the promoter regions of target genes. mdpi.com This binding recruits coactivator proteins and initiates the transcription of genes involved in a wide range of processes, including fatty acid uptake, β-oxidation, and lipid storage. mdpi.commdpi.com

Epigenetic Modifications Induced by this compound Metabolites

While direct studies on the epigenetic effects of this compound metabolites are not extensively documented, the broader relationship between fatty acid metabolism and epigenetic regulation is well-established. Metabolites derived from fatty acids can serve as crucial substrates or modulators for the enzymes that control epigenetic marks. mdpi.comfrontiersin.org

One of the most fundamental links is the production of acetyl-CoA, a central metabolite in cellular metabolism. frontiersin.org Acetyl-CoA is the sole donor of acetyl groups for histone acetylation, a key epigenetic modification associated with transcriptional activation. nih.gov This process is catalyzed by histone acetyltransferases (HATs). The metabolism of fatty acids can influence the nucleo-cytosolic pool of acetyl-CoA, thereby potentially affecting histone acetylation levels and gene expression. nih.gov

Furthermore, certain fatty acid metabolites are known to act as inhibitors of histone deacetylases (HDACs), the enzymes that remove acetyl groups from histones. For instance, butyric acid, a short-chain fatty acid, and its derivatives can inhibit HDAC activity, leading to increased histone acetylation and altered gene expression. ijdvl.com While specific metabolites of this compound have not been identified as direct HDAC inhibitors, this represents a potential mechanism by which they could exert epigenetic control. The interplay between metabolism and epigenetics suggests that fatty acids can influence the expression of genes associated with various cellular processes, including inflammation and lipid metabolism, through these modification pathways. d-nb.infonih.gov

Regulation of Lipid Metabolism-Related Genes

Fatty acids are key regulators of the genes involved in their own metabolism, primarily through the modulation of specific transcription factors. The main sensors and regulators of hepatic lipid metabolism are the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, and the Sterol Regulatory Element-Binding Proteins (SREBPs), with SREBP-1c being a master regulator of lipogenesis. foodandnutritionresearch.netmdpi.com

Polyunsaturated fatty acids (PUFAs) are known to suppress the activity of SREBP-1c, which in turn downregulates the expression of genes involved in fatty acid synthesis. foodandnutritionresearch.netresearchgate.net Conversely, fatty acids and their derivatives can act as ligands for PPARα, activating it to promote the transcription of genes involved in fatty acid oxidation. foodandnutritionresearch.netnih.gov There is a complex interplay between these factors; for instance, activation of PPARα has been shown to increase the proteolytic cleavage of SREBP-1c to its active form, thereby stimulating lipogenesis. nih.gov This suggests a mechanism to ensure a supply of specific fatty acids for membrane composition or signaling. nih.gov

The regulation of these transcription factors affects a suite of target genes that are critical for maintaining lipid homeostasis.

Table 1: Key Genes in Lipid Metabolism Regulated by PPARα and SREBP-1c

| Gene | Protein Product | Primary Function | Regulating Transcription Factor |

|---|---|---|---|

| ACC | Acetyl-CoA Carboxylase | Catalyzes the rate-limiting step in fatty acid synthesis. | SREBP-1c |

| FASN | Fatty Acid Synthase | Synthesizes saturated fatty acids from acetyl-CoA and malonyl-CoA. | SREBP-1c |

| SCD1 | Stearoyl-CoA Desaturase-1 | Introduces a double bond into stearoyl-CoA to produce oleoyl-CoA. | SREBP-1c, PPARα |

| CPT1 | Carnitine Palmitoyltransferase 1 | Mediates the transport of long-chain fatty acids into mitochondria for β-oxidation. | PPARα |

Although these mechanisms are well-described for fatty acids in general, specific studies detailing the direct impact of this compound on the activity of PPARs and SREBPs are limited.

Influence on Stress Response Genes in Model Organisms

Studies in the model organism Caenorhabditis elegans have provided significant insights into the connection between fatty acid metabolism and cellular stress responses. The nuclear hormone receptor NHR-49, a homolog of mammalian PPARα, plays a central role in this linkage, regulating both lipid metabolism and resistance to oxidative stress. mdpi.comnih.gov

Disruptions in the balance of fatty acids, such as those caused by mutations in fatty acid desaturase genes, lead to the activation of cellular stress pathways. aging-us.com For example, worms with altered fatty acid composition show increased expression of genes involved in the detoxification of reactive oxygen species, such as gst-4, which is regulated by the SKN-1/Nrf2 transcription factor. nih.gov Furthermore, imbalances in lipid metabolism can trigger the unfolded protein response (UPR) in both the endoplasmic reticulum and mitochondria, indicating cellular stress. tavernarakislab.gr

Chronic exposure to oxidative stress in C. elegans has been shown to alter lipid metabolism, leading to changes in fatty acid composition and the accumulation of lipid droplets. nih.gov This suggests a feedback loop where stress impacts lipid metabolism, and in turn, the lipid profile of the organism influences its ability to cope with stress. While direct experiments using this compound are scarce, these findings in model organisms suggest that as a component of the cell's fatty acid pool, it likely contributes to modulating the expression of stress-response genes.

Immunomodulatory Effects in Non-Human Organisms/Models

Modulation of Inflammatory Responses

Fatty acids are recognized as significant modulators of the immune system, capable of influencing the inflammatory functions of cells like macrophages. nih.gov However, the specific role of monounsaturated odd-chain fatty acids, including heptadecenoic acid, in macrophage-mediated inflammation remains an area of active investigation. nih.gov The general mechanism by which fatty acids exert their effects often involves the activation of key signaling pathways that control inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgacs.org

Research on related odd-chain fatty acids, such as pentadecanoic acid (C15:0), suggests they can diminish pro-inflammatory signaling. frontiersin.org Fatty acids can also influence the differentiation, or polarization, of macrophages into different functional phenotypes, such as the pro-inflammatory M1 state or the anti-inflammatory M2 state. frontiersin.orgbmbreports.org This process is tightly linked to cellular metabolism; for instance, M1 macrophages typically rely on glycolysis, whereas M2 macrophages depend more on fatty acid oxidation (FAO). frontiersin.org Fatty acids can influence T-cell differentiation and function, often through the activation of PPARs, which have anti-inflammatory roles in autoimmune models. frontiersin.orge-apem.org

Effects on Cytokine Production and Immune Cell Differentiation

A primary way fatty acids modulate inflammation is by altering the production of cytokines—the signaling proteins of the immune system. Studies in non-human models, particularly using lipopolysaccharide (LPS)-stimulated macrophages, have demonstrated that different fatty acids can have distinct effects on cytokine secretion. nih.gov

For example, n-3 polyunsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are well-known for their anti-inflammatory properties, often suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.govaai.orgru.nl In contrast, some saturated fatty acids can promote the expression of these same cytokines. frontiersin.org The anti-inflammatory cytokine IL-10 is also regulated by fatty acids. e-apem.org

While direct data for this compound is limited, studies on its cis-isomer, cis-9-heptadecenoic acid, have noted its potential for anti-inflammatory applications. mdpi.com The effects of various fatty acids on cytokine production in in vitro macrophage models provide a framework for the potential, though unconfirmed, immunomodulatory actions of this compound.

Table 2: Illustrative Effects of Various Fatty Acids on Cytokine Production in LPS-Stimulated Macrophage Models

| Fatty Acid | Cell Model | Effect on TNF-α | Effect on IL-1β | Effect on IL-6 | Citation(s) |

|---|---|---|---|---|---|

| EPA (n-3 PUFA) | RAW 264.7 | Decrease | Decrease | - | nih.gov |

| DHA (n-3 PUFA) | RAW 264.7 | Decrease | Decrease | Decrease | nih.govfrontiersin.org |

| Palmitic Acid (SFA) | CD4+ T cells | Increase | - | Increase | frontiersin.org |

| Linoleic Acid (n-6 PUFA) | Mouse Peritoneal | Increase | Increase | Increase | nih.gov |

Fatty acids also play a critical role in the differentiation of T helper (Th) cells. For instance, inhibition of fatty acid synthesis can impair the development of pro-inflammatory Th17 cells and favor the differentiation of anti-inflammatory regulatory T cells (Tregs). frontiersin.org PPARγ activation by fatty acid ligands enhances the induction of Tregs, while PPARα agonists can skew T cells toward a Th2 phenotype. frontiersin.org

Role in Microbiome-Host Interactions

A significant and well-documented role for cis-9-heptadecenoic acid, an isomer of this compound, is its function as an antifungal agent in host-microbiome interactions, particularly in the context of plant pathology. nih.govnih.gov This fatty acid is produced by the yeast-like fungus Pseudozyma flocculosa, which acts as a biocontrol agent against powdery mildew fungi. nih.govepa.govoup.com

The antifungal mechanism of cis-9-heptadecenoic acid is targeted at the fungal cell membrane. nih.govfrontiersin.org The proposed sequence of events involves:

Partitioning: The fatty acid inserts itself into the hydrophobic lipid bilayer of the fungal membrane. nih.govmdpi.com

Disruption of Fluidity: Due to its structure, it increases disorder among the membrane's acyl chains, leading to a significant increase in membrane fluidity. nih.govnih.gov

Cellular Damage: This disorder causes conformational changes in essential membrane-bound proteins and increases membrane permeability, ultimately leading to the leakage of intracellular contents and cytoplasmic disintegration. nih.govnih.gov

The sensitivity of different fungal species to cis-9-heptadecenoic acid is primarily linked to their intrinsic sterol content. Fungi with lower membrane sterol concentrations have a reduced capacity to buffer against the fluidizing effect of the fatty acid, making them more susceptible. nih.govnih.govasm.org

Table 3: Antifungal Activity of cis-9-Heptadecenoic Acid (0.15 mg/ml) Against Various Fungi

| Fungal Species | Mycelial Growth Inhibition (%) | Conidial Germination Inhibition (%) | Citation |

|---|---|---|---|

| Sphaerotheca fuliginea | N/A | 99.8 | nih.gov |

| Botrytis cinerea | 59.5 | 87.2 | nih.gov |

| Colletotrichum coccodes | 55.4 | 74.5 | nih.gov |

| Idriella bolleyi | 35.8 | 15.0 | nih.gov |

| Pythium aphanidermatum | 87.8 | N/A | nih.gov |

| Phomopsis rugulosa | 18.2 | 14.9 | nih.gov |

Data derived from Avis T.J., and Bélanger R.R. 2001. nih.gov

This antifungal activity demonstrates a clear role for this fatty acid in mediating interactions between microbes, where P. flocculosa uses it to defend its ecological niche against competing pathogenic fungi. oup.com

Impact on Microbial Growth and Composition

cis-9-Heptadecenoic acid, an isomer of this compound, has demonstrated notable antifungal properties. nih.govasm.org This fatty acid, produced by the biocontrol agent Pseudozyma flocculosa, exhibits varying degrees of inhibition against the growth and spore germination of different fungi. nih.govasm.org Studies have shown that the sensitivity of fungi to cis-9-heptadecenoic acid is primarily linked to their intrinsic sterol content. nih.govasm.org Fungi with lower sterol levels in their membranes are more susceptible to the disruptive effects of this fatty acid. nih.gov

The proposed mechanism of action involves the partitioning of cis-9-heptadecenoic acid into the fungal membranes. asm.org This integration is thought to increase membrane fluidity and disorder, leading to conformational changes in membrane proteins and increased permeability. asm.org Ultimately, this disruption of the cell membrane results in cytoplasmic disintegration and inhibition of fungal growth. asm.org It is important to note that this fatty acid does not appear to directly interact with membrane sterols or undergo modification by the fungi. asm.org

The oleaginous yeast Yarrowia lipolytica has been genetically engineered to produce lipids enriched with odd-chain fatty acids, with cis-9-heptadecenoic acid being the major fatty acid produced. mdpi.com This highlights the potential for microbial systems to be tailored for the production of specific fatty acids like 9-heptadecenoic acid. mdpi.com

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, is found as a minor component in the milk fat and meat of ruminants and is considered a biomarker for the consumption of these products. atamanchemicals.comnih.gov Its presence in these products is a result of microbial fermentation in the rumen. rsc.org

Table 1: Impact of cis-9-Heptadecenoic Acid on Fungal Growth and Germination

| Fungal Species | Effect of cis-9-Heptadecenoic Acid | Primary Sensitivity Factor |

|---|---|---|

| Various pathogenic fungi | Inhibition of mycelial growth and/or spore germination. nih.govasm.org | Low intrinsic sterol content. nih.govasm.org |

| Pseudozyma flocculosa | Produces cis-9-heptadecenoic acid as an antifungal agent. nih.govasm.org | N/A |

Influence on Host Physiological Responses via Microbiota Modulation

The gut microbiota plays a crucial role in host physiology through the production of various metabolites, including short-chain fatty acids (SCFAs). mdpi.comfrontiersin.org While direct evidence for the modulation of host physiology by this compound via the microbiota is still emerging, the metabolism of odd-chain fatty acids, in general, is linked to gut microbial activity. nih.govrsc.org

The gut microbiota can ferment dietary fibers to produce propionate (B1217596), which can then be used by the host for the endogenous synthesis of odd-chain fatty acids like heptadecanoic acid (17:0). nih.gov This suggests a pathway through which diet can influence the levels of these fatty acids in the body, mediated by the gut microbiome. nih.gov These microbially-influenced odd-chain fatty acids can then enter systemic circulation and potentially impact various physiological processes. rsc.orgfrontiersin.org

For instance, gut microbiota-derived metabolites are known to influence lipid and glucose metabolism, as well as inflammatory responses in the host. mdpi.com SCFAs produced by the gut microbiota can signal through various receptors in the host, affecting processes from energy homeostasis to immune function. frontiersin.orgmdpi.com While specific studies on this compound are limited in this context, the established role of the gut microbiota in fatty acid metabolism suggests its potential involvement in mediating the effects of this and other odd-chain fatty acids on host physiology.

Involvement in Developmental Processes in Model Organisms

Research using the model organism Caenorhabditis elegans has provided significant insights into the role of heptadecenoic acid in developmental processes. nih.gov In C. elegans, the fatty acid 2-hydroxylase homolog, FATH-1, is essential for normal development and survival. nih.gov Studies have shown that FATH-1 carries out its functions, at least in part, through its influence on the production of heptadecenoic acid (C17:1). nih.gov

Inactivation of the fath-1 gene leads to developmental arrest at the larval stage. nih.gov This developmental role appears to be critically required within the intestine of the organism. nih.gov At a subcellular level, the absence of FATH-1 function affects lipid droplets, peroxisomes, and endosomes within intestinal cells. nih.gov The identification of heptadecenoic acid as a downstream functional metabolite of FATH-1 highlights its importance in these developmental pathways. nih.gov

Furthermore, studies on early postembryonic development in starved C. elegans have shown that while some fatty acids can promote development, heptadecanoic acid (C17:0) does not efficiently promote the maturation of AWC neurons under these conditions. nih.gov This suggests a degree of specificity in the developmental roles of different fatty acids. In rabbits, cis-10 heptadecenoic acid concentrations in blood plasma have been observed to increase during early gestation, suggesting a potential role in embryonic development. mdpi.com

Table 2: Role of Heptadecenoic Acid in Developmental Processes in C. elegans

| Gene/Metabolite | Function | Phenotype of Deficiency/Inactivation | Tissue Specificity |

|---|---|---|---|

| FATH-1 (fatty acid 2-hydroxylase) | Essential for normal development and survival. nih.gov | Larval arrest. nih.gov | Intestine. nih.gov |

| Heptadecenoic acid (C17:1) | Functional metabolite of FATH-1. nih.gov | Contributes to developmental defects seen in fath-1 mutants. nih.gov | Intestine. nih.gov |

Contribution to Stress Adaptation and Resilience in Plants and Microbes

In the realm of plant and microbial stress adaptation, lipids, including fatty acids, play a crucial role in maintaining cellular function under adverse conditions. creative-proteomics.comfrontiersin.org While specific research on the direct role of this compound in stress resilience is limited, the broader context of fatty acid involvement provides valuable insights.

Plants respond to environmental stressors like temperature changes by remodeling their lipid composition to maintain membrane fluidity and integrity. creative-proteomics.comfrontiersin.org This lipid remodeling is a key strategy for stress adaptation. mdpi.com For example, under temperature stress, the degree of unsaturation of fatty acids in membrane lipids can be altered to counteract the effects of heat or cold on membrane fluidity. frontiersin.org

In microbes, fatty acids can act as signaling molecules and structural components that contribute to stress resilience. The production of the antifungal fatty acid cis-9-heptadecenoic acid by Pseudozyma flocculosa can be seen as a form of microbial stress resilience, as it helps the organism compete against other fungi in its environment. nih.govasm.org The mechanism, involving the disruption of the target fungi's membrane, highlights how fatty acids can be utilized as a defense mechanism. asm.org

The ability of the yeast Yarrowia lipolytica to be engineered for the production of cis-9-heptadecenoic acid also points to the metabolic plasticity of microbes in response to genetic or environmental cues, a key aspect of stress adaptation. mdpi.com

Comparative Biological Functions Across Different Organisms and Cell Types

This compound and its related isomers and saturated counterparts exhibit a range of biological functions that vary across different organisms and cell types.

In fungi , as discussed, cis-9-heptadecenoic acid acts as an antifungal agent by disrupting membrane integrity, with its efficacy being dependent on the target fungus's sterol composition. nih.govasm.org This highlights a specific interaction between this fatty acid and fungal cell membranes.

In the nematode C. elegans, heptadecenoic acid is a crucial downstream metabolite in a developmental pathway regulated by the FATH-1 enzyme, essential for larval development and intestinal homeostasis. nih.gov This points to a specific role in developmental regulation within a multicellular organism.

In ruminant animals , heptadecanoic acid is a product of microbial fermentation in the rumen and is subsequently found in their milk and meat. atamanchemicals.comnih.gov In this context, it serves as a biomarker for the consumption of dairy and ruminant products in humans. atamanchemicals.com

In humans , odd-chain fatty acids like heptadecanoic acid, which can be derived from diet or synthesized endogenously from gut-microbiota-produced propionate, are being investigated for their associations with metabolic health. nih.gov

In the yeast Yarrowia lipolytica, cis-9-heptadecenoic acid is a product of engineered metabolic pathways, demonstrating the potential for its biotechnological production. mdpi.com

This comparative overview reveals that while this compound and related compounds are all fatty acids, their specific biological roles are highly context-dependent, ranging from being a developmental signaling molecule in one organism to a defense compound in another, and a metabolic byproduct in a third.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| cis-9-Heptadecenoic acid |

| Heptadecanoic acid |

| cis-10 Heptadecenoic acid |

| Propionate |

Analytical Methodologies for 9e Heptadecenoic Acid Research

Extraction and Sample Preparation Techniques for Lipidomics Studies

The initial and most critical step in the analysis of 9E-heptadecenoic acid is its extraction from the sample matrix. nih.gov The choice of extraction method is paramount and depends on the nature of the sample (e.g., plasma, tissues, cells) and the specific research question. nih.govbiocompare.com The primary goal is to efficiently isolate lipids, including this compound, while minimizing degradation and contamination. biocompare.commetwarebio.com

Solvent-Based Extraction Methods

Liquid-liquid extraction (LLE) is the most prevalent technique for lipid extraction in lipidomics. biocompare.comcreative-proteomics.com These methods utilize organic solvents to solubilize lipids and separate them from other cellular components like proteins and carbohydrates. nih.govbiocompare.com

One of the most widely recognized solvent-based extraction methods is the Folch method , which employs a chloroform (B151607) and methanol (B129727) mixture (typically in a 2:1 ratio). creative-proteomics.com The tissue or sample is homogenized in this solvent mixture. Subsequent washing with a salt solution (e.g., 0.9% NaCl) induces phase separation, resulting in a lower chloroform phase containing the lipids and an upper aqueous phase with non-lipid components. creative-proteomics.com

Another common method is the Bligh and Dyer method , which also uses a chloroform/methanol mixture but with the addition of water to create a biphasic system. biocompare.comlipidmaps.org This is particularly useful for samples with high water content. cnr.it Variations of these methods exist, sometimes incorporating different solvent ratios or additional steps to improve the extraction of specific lipid classes. nih.govbiocompare.com For instance, the addition of isopropanol (B130326) has been shown to be effective for plasma lipidomics. nih.gov

To prevent the degradation of unsaturated fatty acids like this compound through oxidation during the extraction process, antioxidants such as butylated hydroxytoluene (BHT) are often added to the solvents. metwarebio.comfrontiersin.org Performing the extraction at low temperatures (e.g., on ice) can also help to minimize enzymatic degradation. metwarebio.com

| Extraction Method | Key Solvents | Typical Application | Reference |

| Folch Method | Chloroform, Methanol | General lipid extraction from tissues | creative-proteomics.com |

| Bligh and Dyer Method | Chloroform, Methanol, Water | Samples with high water content, marine matrices | biocompare.comcnr.it |

| Dole Extraction | Isopropanol, n-Heptane, Phosphoric Acid | Separation of non-esterified fatty acids (NEFAs) | nih.gov |

| Methanol Extraction | Methanol | Used in some plasma metabolomics studies | nih.gov |

Solid-Phase Extraction and Chromatographic Cleanup

Following solvent-based extraction, the resulting lipid extract often contains a complex mixture of different lipid classes and other co-extracted compounds that can interfere with subsequent analysis. libretexts.org Solid-phase extraction (SPE) is a widely used technique for sample cleanup and fractionation. nih.govcreative-proteomics.comlibretexts.org SPE separates compounds based on their physical and chemical properties as they pass through a solid adsorbent packed in a cartridge. libretexts.orgscioninstruments.com

For fatty acid analysis, SPE can be used to isolate specific lipid classes or to remove interfering substances. nih.govresolvemass.ca For example, aminopropyl-bonded silica (B1680970) SPE columns are commonly used to separate fatty acids from other lipids. researchgate.net The sample is loaded onto the column, and different solvent systems are used to selectively elute different fractions. researchgate.net A common procedure involves eluting neutral lipids first, followed by the elution of free fatty acids with a more polar, slightly acidic solvent mixture.

Primary secondary amine (PSA) is another effective sorbent for removing various matrix components, particularly fatty acids, from extracts. restek.comsigmaaldrich.com In some cases, a combination of sorbents, such as C18 and graphitized carbon black (GCB), is used to remove both lipophilic compounds and pigments. mdpi.com This cleanup step is crucial for reducing matrix effects and improving the sensitivity and selectivity of the final analysis. mdpi.com

| SPE Sorbent | Target Application | Mechanism | Reference |

| Aminopropyl | Isolation of fatty acids | Weak anion exchange | researchgate.net |

| Primary Secondary Amine (PSA) | Removal of fatty acids and other polar interferences | Weak anion exchange | restek.comsigmaaldrich.com |

| C18 | Removal of non-polar and lipophilic compounds | Reversed-phase | mdpi.com |

| Graphitized Carbon Black (GCB) | Removal of pigments and sterols | Adsorption | mdpi.com |

Chromatographic Separation Techniques

Chromatography is the cornerstone of fatty acid analysis, enabling the separation of complex mixtures into individual components for identification and quantification. The choice of chromatographic technique depends on whether the analysis targets fatty acids as their derivatized forms (typically fatty acid methyl esters) or as intact lipids.

Gas Chromatography (GC) for Fatty Acid Methyl Esters (FAMEs)

Gas chromatography (GC) is the most established and widely used technique for the detailed analysis of fatty acid profiles. nih.govhplc.eu Due to the low volatility and polar nature of free fatty acids, which can lead to poor chromatographic performance, they are typically converted into more volatile and less polar derivatives prior to GC analysis. sigmaaldrich.comrestek.comsigmaaldrich.com The most common derivatization method is the conversion to fatty acid methyl esters (FAMEs). nih.govsigmaaldrich.com